![molecular formula C24H23N5O3S2 B2462069 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1189938-68-8](/img/structure/B2462069.png)
2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups, including a thiazolo[4,5-d]pyrimidine ring, a dihydroisoquinoline ring, and an acetamide group. These groups are common in many pharmaceutical compounds and could potentially contribute to the biological activity of the compound.
Synthesis Analysis
While I couldn’t find a specific synthesis for this compound, similar compounds are often synthesized through cyclization reactions1. For example, thiazolo[3,2-a]pyrimidines can be synthesized from the cyclization reaction of dihydropyrimidine-thiones with α-bromoacetone in aqueous media1.
Molecular Structure Analysis
The compound’s structure includes a thiazolo[4,5-d]pyrimidine ring and a dihydroisoquinoline ring. These rings are likely to contribute to the compound’s stability and may influence its interactions with biological targets.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the thiazolo[4,5-d]pyrimidine and dihydroisoquinoline rings, as well as the acetamide group. However, without specific studies, it’s difficult to predict the exact reactions this compound might undergo.Physical And Chemical Properties Analysis
Without specific experimental data, it’s difficult to provide an accurate analysis of the compound’s physical and chemical properties.Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Applications
Studies on structurally similar compounds have shown significant analgesic and anti-inflammatory properties. For instance, derivatives of 3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin have been synthesized and shown to exhibit analgesic effects comparable to sodium metamizole and nimesulide, with some displaying greater analgesic activity. Additionally, these compounds have demonstrated anti-inflammatory effects in models of inflammation, highlighting their potential as novel therapeutic agents for pain and inflammation management (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).
Antitumor Activity
Research into quinazolinone analogs, which share a structural resemblance to the compound , has uncovered broad-spectrum antitumor activity. Certain derivatives have been evaluated in vitro and shown to be significantly potent against various cancer cell lines, nearly 1.5–3.0-fold more potent compared to the control. This suggests a promising avenue for the development of new antitumor agents based on this scaffold (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).
Antimicrobial and Antioxidant Effects
Further studies have synthesized and tested novel derivatives for their antimicrobial and antioxidant activities, demonstrating the chemotherapeutic potential of pyrimidoquinolines. These compounds have been shown to possess considerable activity against both Gram-positive and Gram-negative bacteria, along with notable antioxidant properties. Such findings underline the compound's utility in addressing microbial infections and oxidative stress-related conditions (Gouhar, Abou-Elmagd, El-Zahar, Kamel, & El-Ghonamy, 2017).
Structural and Property Studies
Research into isoquinoline derivatives with amide groups has explored their structural aspects, including the formation of gels and crystalline solids with mineral acids, and the fluorescence properties of such compounds. These studies contribute to our understanding of the physical and chemical behaviors of isoquinoline-based compounds, which is crucial for their development into functional materials or probes (Karmakar, Sarma, & Baruah, 2007).
Safety And Hazards
The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety precautions should be taken when handling it.
Orientations Futures
Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of functional groups common in pharmaceutical compounds, it could be of interest in drug discovery and development.
Please note that this is a general analysis based on the structure of the compound and similar compounds. For a comprehensive analysis, specific studies on this compound would be needed.
Propriétés
IUPAC Name |
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S2/c1-31-17-7-8-18(19(11-17)32-2)27-20(30)13-33-23-21-22(25-14-26-23)28-24(34-21)29-10-9-15-5-3-4-6-16(15)12-29/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMDLTYOZUEARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

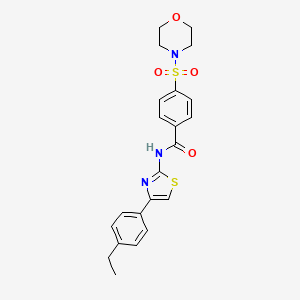
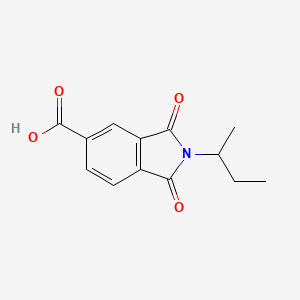
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2461991.png)
![5-Cyclopropyl-3-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2461996.png)
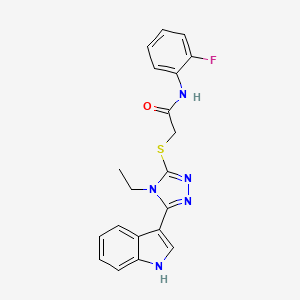
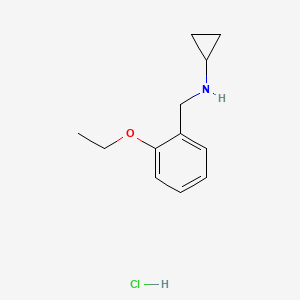
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2462001.png)
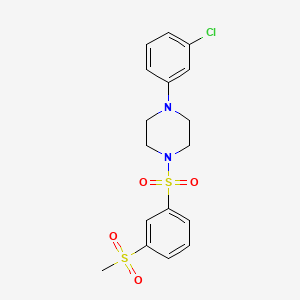
![ethyl 2-(2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2462003.png)
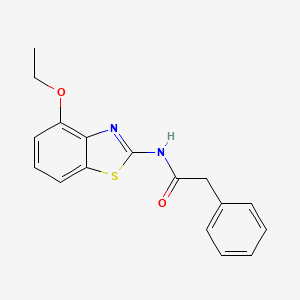
![4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide](/img/structure/B2462005.png)
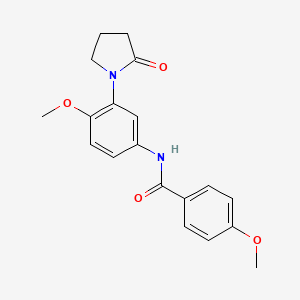
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2462007.png)
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)